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Compound of Interest

Compound Name: 5-(2-Bromo-benzyl)-2H-tetrazole

Cat. No.: B070169

An In-depth Technical Guide to 5-(2-Bromo-
benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a significant class of nitrogen-rich five-membered heterocyclic compounds that
have garnered substantial interest in medicinal chemistry and drug discovery. Their ability to
act as bioisosteres for carboxylic acids, coupled with their metabolic stability, makes them
valuable moieties in the design of novel therapeutic agents. This technical guide focuses on a
specific derivative, 5-(2-Bromo-benzyl)-2H-tetrazole, providing a comprehensive overview of
its chemical structure, properties, synthesis, and potential applications. Due to the limited
availability of specific experimental data for this particular ortho-isomer, this guide supplements
known information with data from closely related compounds and general principles of tetrazole
chemistry.

Chemical Structure and Properties

The chemical structure of 5-(2-Bromo-benzyl)-2H-tetrazole consists of a tetrazole ring
substituted at the 5-position with a 2-bromobenzyl group. The "2H" designation indicates that
the hydrogen atom is located on the second nitrogen of the tetrazole ring.

Structure:
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Caption: Chemical structure of 5-(2-Bromo-benzyl)-2H-tetrazole.

Physicochemical Properties

Quantitative data for 5-(2-Bromo-benzyl)-2H-tetrazole is not extensively reported in the
literature. The following table summarizes the available data and includes comparative data for
the closely related para-isomer, 5-(4-Bromobenzyl)-2H-tetrazole, for reference.

Property 5-(2-Bromo-benzyl)-2H- 5-(4-Bromobenzyl)-2H-
tetrazole tetrazole

CAS Number 193813-85-3[1] 127152-64-1

Molecular Formula CsH7BrNa[1] CsH7BrNa

Molecular Weight 239.07 g/mol [1] 239.08 g/mol

Melting Point Data not available 174-180 °C

Boiling Point Data not available Data not available

Solubility Data not available Data not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 5-(2-Bromo-benzyl)-2H-
tetrazole is not readily available in published literature, a general and widely used method for
the synthesis of 5-substituted-1H-tetrazoles can be adapted. This typically involves the [3+2]
cycloaddition of a nitrile with an azide source.

General Synthetic Approach

The synthesis would likely proceed via the reaction of 2-bromobenzyl cyanide with an azide,
such as sodium azide, in the presence of a Lewis acid catalyst.
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2-Bromobenzyl cyanide

[3+2] Cycloaddition 5-(2-Bromo-benzyl)-1H-tetrazole 5-(2-Bromo-benzyl)-2H-tetrazole

Sodium azide (NaN3)
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Caption: General synthetic workflow for 5-(substituted-benzyl)-tetrazoles.

Experimental Protocol (Hypothetical)

o Reaction Setup: To a solution of 2-bromobenzyl cyanide (1 equivalent) in a suitable solvent
such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and a Lewis acid
catalyst like zinc chloride (0.5 equivalents).

e Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C
and monitor the progress of the reaction using thin-layer chromatography (TLC).

o Work-up: After completion of the reaction, cool the mixture to room temperature and acidify
with a dilute acid (e.g., HCI) to protonate the tetrazole ring.

o Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate),
wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure. The crude product can be purified by column chromatography or
recrystallization.

Characterization

The structure of the synthesized 5-(2-Bromo-benzyl)-2H-tetrazole would be confirmed using
standard analytical techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would show characteristic peaks for the aromatic protons of the bromobenzyl
group and a singlet for the methylene (-CHz-) protons. The position of the N-H proton
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signal would depend on the tautomeric form and solvent.

o 13C NMR would display signals corresponding to the carbons of the bromobenzyl group
and the tetrazole ring.

o Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H
stretching, C=N and N=N stretching of the tetrazole ring, and C-H and C-Br stretching of the
bromobenzyl group.

e Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak
corresponding to the molecular weight of the compound, along with characteristic
fragmentation patterns.

Potential Applications in Drug Development

Tetrazole-containing compounds are known to exhibit a wide range of biological activities.
While the specific biological profile of 5-(2-Bromo-benzyl)-2H-tetrazole has not been reported,
its structural features suggest potential for investigation in several therapeutic areas. The
tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group, potentially
improving pharmacokinetic properties such as metabolic stability and membrane permeability.

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a
novel compound like 5-(2-Bromo-benzyl)-2H-tetrazole.
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Caption: A general workflow for biological screening of a novel chemical entity.

Signaling Pathways

There is currently no information available in the scientific literature linking 5-(2-Bromo-
benzyl)-2H-tetrazole to any specific signaling pathways. Research into the biological activity of
this compound would be required to elucidate its mechanism of action and its effects on cellular
signaling.

Conclusion
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5-(2-Bromo-benzyl)-2H-tetrazole is a tetrazole derivative with potential for applications in
medicinal chemistry. While specific experimental data for this compound is scarce, its synthesis
can be approached through established methods for 5-substituted tetrazoles. Further research
is needed to fully characterize its physicochemical properties, biological activities, and potential
therapeutic applications. This guide provides a foundational understanding for researchers and
drug development professionals interested in exploring the potential of this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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